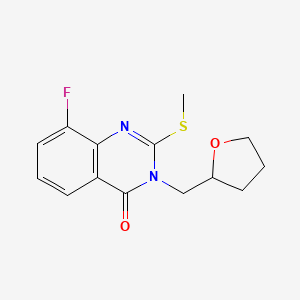

8-fluoro-2-(methylthio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one

Description

8-fluoro-2-(methylthio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name |

8-fluoro-2-methylsulfanyl-3-(oxolan-2-ylmethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2S/c1-20-14-16-12-10(5-2-6-11(12)15)13(18)17(14)8-9-4-3-7-19-9/h2,5-6,9H,3-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOTTYDYXZBMIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=CC=C2F)C(=O)N1CC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2-(methylthio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluoro Group: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Methylthio Group: This step may involve the use of methylthiolating agents such as methylthiol chloride.

Addition of the Tetrahydrofuran-2-yl Methyl Group: This can be done through alkylation reactions using tetrahydrofuran derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions could target the quinazolinone core or the fluoro group.

Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups attached to the quinazolinone core.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to de-fluorinated or de-methylthiolated derivatives.

Scientific Research Applications

8-fluoro-2-(methylthio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic use.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone or 2-phenyl-4(3H)-quinazolinone.

Fluorinated Quinazolinones: Compounds with similar fluorine substitutions.

Thioether-Containing Quinazolinones: Compounds with similar methylthio groups.

Uniqueness

8-fluoro-2-(methylthio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.

Biological Activity

8-Fluoro-2-(methylthio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that may influence its biological properties. The molecular formula is , with a structure that includes a fluoro group, a methylthio group, and a tetrahydrofuran moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.33 g/mol |

| CAS Number | 2320213-84-9 |

Antitumor Activity

Recent studies indicate that quinazolinone derivatives, including compounds structurally related to this compound, exhibit significant antitumor activity. For instance, compounds targeting poly (ADP-ribose) polymerase (PARP) and bromodomain-containing proteins have shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth in xenograft models .

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors involved in cell proliferation and survival pathways. The presence of the fluoro group may enhance its binding affinity to these targets, while the methylthio group could influence metabolic stability and bioavailability.

Pharmacological Studies

Pharmacokinetic studies suggest that quinazolinone derivatives can modulate key signaling pathways associated with cancer progression. For example, dual-target inhibitors that co-target BRD4 and PARP1 have been shown to effectively induce cell cycle arrest and apoptosis in breast cancer models . This indicates that similar mechanisms may be applicable to this compound.

Case Studies

- Study on Dual Targeting : A study demonstrated the efficacy of dual-target inhibitors against BRD4 and PARP1, leading to enhanced antitumor effects in MDA-MB-468 xenograft models without significant toxicity .

- Enzymatic Inhibition : Research has shown that quinazolinone derivatives can inhibit key enzymes involved in DNA repair mechanisms, suggesting potential applications in sensitizing tumors to chemotherapy .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 8-fluoro-2-(methylthio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one?

The synthesis of quinazolin-4(3H)-one derivatives typically involves cyclization, alkylation, or substitution reactions. For example, alkylation of 2-mercaptoquinazolin-4(3H)-one intermediates with halogenated tetrahydrofuran derivatives can introduce the tetrahydrofuran-2-ylmethyl group. Reaction optimization often employs polar aprotic solvents (e.g., DMF) and bases like KCO to enhance nucleophilic substitution efficiency . Fluorination at the 8-position may utilize fluorinating agents (e.g., Selectfluor) under controlled temperature (60–80°C) to minimize side reactions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR identify substituent environments (e.g., fluoro and methylthio groups via coupling patterns and chemical shifts).

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.

- Elemental analysis : Confirms C, H, N, and S content within ±0.4% of theoretical values .

- IR spectroscopy : Detects functional groups like C=O (1650–1700 cm) and C-F (1100–1250 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Yield optimization requires systematic parameter screening:

- Catalyst selection : Copper catalysts (e.g., CuI) enhance coupling reactions for methylthio group introduction, reducing reaction times from 24h to 12h .

- Solvent effects : DMF or DMSO improves solubility of intermediates, achieving yields >60% compared to THF (40–50%) .

- Temperature control : Lower temperatures (0–5°C) suppress side reactions during fluorination steps .

Q. How can discrepancies in reported biological activity data for this compound be resolved?

Contradictions in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Replicate assays under identical cell lines (e.g., HeLa for cytotoxicity) and MIC thresholds.

- Structural verification : Confirm batch purity via HPLC (>95%) to exclude impurities influencing results .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or PI3K, aligning experimental data with theoretical models .

Q. What structural modifications enhance the compound’s pharmacological profile while retaining core activity?

SAR studies suggest:

- Tetrahydrofuran-2-ylmethyl group : Substitution with bulkier heterocycles (e.g., thiazole) increases metabolic stability but may reduce solubility .

- Methylthio group : Replacing sulfur with sulfoxide/sulfone improves bioavailability but requires balancing potency (e.g., anti-inflammatory IC values drop from 12 μM to 8 μM) .

- Fluorine position : 8-Fluoro substitution enhances membrane permeability compared to 6- or 7-fluoro analogues, as shown in logP assays .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.